molecular formula C53H68F3N8O9P B13105860 Amino-modifier-C6-dccep

Amino-modifier-C6-dccep

Cat. No.: B13105860
M. Wt: 1049.1 g/mol
InChI Key: BOZPQLMADZRBAJ-FIQUUGQHSA-N
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Description

Amino-modifier-C6-dccep is a versatile compound used primarily in the field of oligonucleotide synthesis. It is a phosphoramidite reagent that introduces an amino group into oligonucleotides, which can then be used for various labeling and conjugation purposes. This compound is particularly valuable for its ability to facilitate the attachment of different ligands, such as fluorescent dyes, biotin, and enzymes, to oligonucleotides, enhancing their utility in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino-modifier-C6-dccep is synthesized through a series of chemical reactions involving the modification of deoxythymidine. The process typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process is optimized for efficiency and yield, ensuring the production of high-purity reagent suitable for use in automated oligonucleotide synthesizers .

Chemical Reactions Analysis

Types of Reactions: Amino-modifier-C6-dccep primarily undergoes substitution reactions, where the amino group reacts with various ligands to form stable conjugates. The common types of reactions include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are oligonucleotide conjugates labeled with various ligands, such as fluorescent dyes, biotin, and enzymes. These conjugates are used in a wide range of applications, including molecular diagnostics, gene expression studies, and biomolecular interactions .

Scientific Research Applications

Amino-modifier-C6-dccep has a broad range of applications in scientific research:

    Chemistry: Used in the synthesis of labeled oligonucleotides for studying chemical reactions and interactions.

    Biology: Facilitates the labeling of DNA and RNA for use in various biological assays, including fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).

    Medicine: Used in the development of diagnostic probes and therapeutic oligonucleotides for detecting and treating genetic disorders.

    Industry: Employed in the production of oligonucleotide-based products, such as DNA microarrays and biosensors .

Mechanism of Action

The mechanism of action of Amino-modifier-C6-dccep involves the introduction of an amino group into oligonucleotides, which can then be used for various labeling and conjugation purposes. The amino group serves as a reactive site for the attachment of different ligands, enhancing the functionality of the oligonucleotides. The molecular targets and pathways involved depend on the specific application and the type of ligand attached .

Comparison with Similar Compounds

Amino-modifier-C6-dccep is unique in its ability to introduce an amino group into oligonucleotides, allowing for versatile labeling and conjugation. Similar compounds include:

Each of these compounds has its own advantages and limitations, making this compound a valuable addition to the toolkit of oligonucleotide synthesis .

Properties

Molecular Formula

C53H68F3N8O9P

Molecular Weight

1049.1 g/mol

IUPAC Name

(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-(dimethylaminomethylideneamino)-2-oxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide

InChI

InChI=1S/C53H68F3N8O9P/c1-37(2)64(38(3)4)74(71-32-16-29-57)73-45-33-48(63-34-39(49(61-51(63)67)60-36-62(5)6)19-28-47(65)58-30-14-9-10-15-31-59-50(66)53(54,55)56)72-46(45)35-70-52(40-17-12-11-13-18-40,41-20-24-43(68-7)25-21-41)42-22-26-44(69-8)27-23-42/h11-13,17-28,34,36-38,45-46,48H,9-10,14-16,30-33,35H2,1-8H3,(H,58,65)(H,59,66)/b28-19+,60-36?/t45-,46+,48+,74?/m0/s1

InChI Key

BOZPQLMADZRBAJ-FIQUUGQHSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F

Origin of Product

United States

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